molecular formula C25H18BrIN2O3 B331355 2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B331355
M. Wt: 601.2 g/mol
InChI Key: XXSIICIJSBBULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, a quinazolinone core, and various substituents including bromine, iodine, and methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various types of chemical reactions, including:

Scientific Research Applications

2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The furan and quinazolinone moieties are known to interact with enzymes and receptors in biological systems, potentially leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[5-(4-bromophenyl)-2-furyl]-6-iodo-3-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone include other furan and quinazolinone derivatives. These compounds share similar structural features but may differ in their substituents and biological activities. For example:

The uniqueness of this compound lies in its combination of furan and quinazolinone moieties, along with the presence of bromine, iodine, and methoxy substituents, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C25H18BrIN2O3

Molecular Weight

601.2 g/mol

IUPAC Name

2-[5-(4-bromophenyl)furan-2-yl]-6-iodo-3-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H18BrIN2O3/c1-31-19-4-2-3-18(14-19)29-24(28-21-10-9-17(27)13-20(21)25(29)30)23-12-11-22(32-23)15-5-7-16(26)8-6-15/h2-14,24,28H,1H3

InChI Key

XXSIICIJSBBULE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC=C(O4)C5=CC=C(C=C5)Br

Canonical SMILES

COC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC=C(O4)C5=CC=C(C=C5)Br

Origin of Product

United States

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